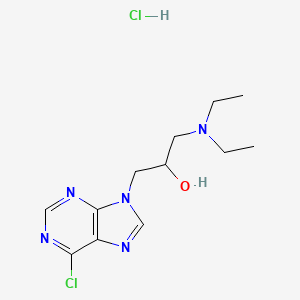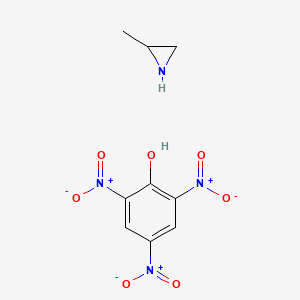
2-Methylaziridine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylaziridine;2,4,6-trinitrophenol is a compound formed by the combination of 2-methylaziridine and 2,4,6-trinitrophenolThis compound is known for its explosive properties and is used in various applications, including scientific research and industrial processes .
Méthodes De Préparation
The synthesis of 2-Methylaziridine;2,4,6-trinitrophenol involves the reaction between 2-methylaziridine and 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the explosive nature of the compound .
Analyse Des Réactions Chimiques
2-Methylaziridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur, especially targeting the nitro groups in 2,4,6-trinitrophenol, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methylaziridine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of explosives and other industrial processes requiring nitroaromatic compounds .
Mécanisme D'action
The mechanism of action of 2-Methylaziridine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol play a significant role in its reactivity and interactions. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methylaziridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a toluene ring instead of a phenol ring.
2,4-Dinitrophenol: This compound has two nitro groups instead of three and lacks the aziridine component.
2-Nitrophenol: It has only one nitro group and is less reactive compared to 2,4,6-trinitrophenol.
The uniqueness of this compound lies in its combination of the aziridine ring and the highly reactive trinitrophenol component, making it distinct in its chemical properties and applications .
Propriétés
Numéro CAS |
21384-39-4 |
|---|---|
Formule moléculaire |
C9H10N4O7 |
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
2-methylaziridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-4-3/h1-2,10H;3-4H,2H2,1H3 |
Clé InChI |
DZOFCGKSVFUCPG-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



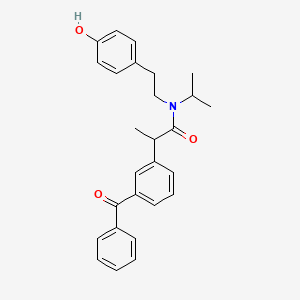

![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)
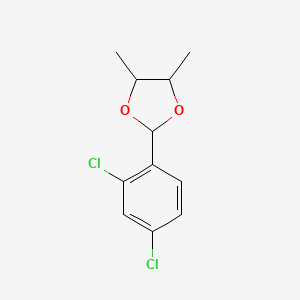

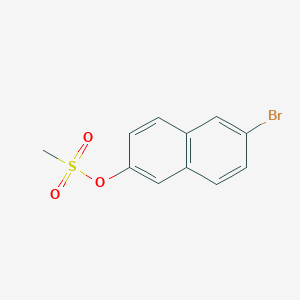

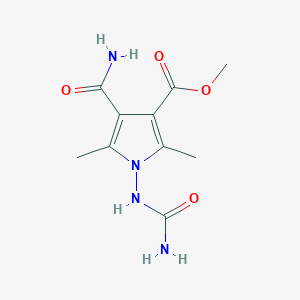
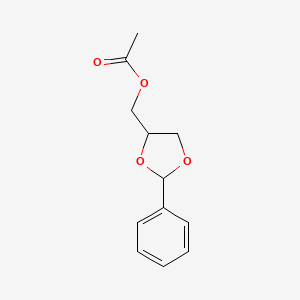
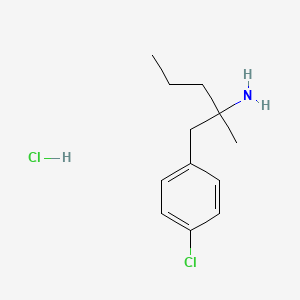
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
